molecular formula C12H3Cl7 B050437 2,2',3,4,4',5,5'-Heptachlorobiphenyl CAS No. 35065-29-3

2,2',3,4,4',5,5'-Heptachlorobiphenyl

Cat. No. B050437
CAS RN: 35065-29-3
M. Wt: 395.3 g/mol
InChI Key: WBHQEUPUMONIKF-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,5,5’-Heptachlorobiphenyl, also known as PCB 180, is a polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals . It has a molecular formula of C12H3Cl7 and a molecular weight of 395.32 .


Synthesis Analysis

The synthesis of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl can be achieved from 2,3,4,5-Tetrachloroaniline and 1,2,4-Trichlorobenzene .


Molecular Structure Analysis

The molecular structure of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl consists of two benzene rings with seven chlorine atoms attached at various positions .


Physical And Chemical Properties Analysis

2,2’,3,4,4’,5,5’-Heptachlorobiphenyl has a melting point of 114℃ and a boiling point of 479.43°C. It has a density of 1.64 g/cm3 at 65℃ and a refractive index of 1.6330. It is slightly soluble in acetone, acetonitrile, and chloroform, with a water solubility of 3.85ug/L at 20 ºC .

Scientific Research Applications

  • Solubility in Supercritical Fluids :

    • The solubility of 2,2',3,4,4',5,5'-Heptachlorobiphenyl, among other PCB congeners, in supercritical carbon dioxide and modified supercritical carbon dioxide (with n-butane and methanol) has been studied. These solubilities are crucial for understanding environmental behavior and potential remediation strategies for PCBs (Anitescu & Tavlarides, 1999).
  • Biodegradation and Metabolism :

    • Methanol was found to significantly stimulate the degradation performance of microbial consortium QY2 for this compound, indicating a possible approach for bioremediation of this persistent environmental contaminant (Zhou et al., 2023).
    • The in vitro metabolism of this compound was examined using liver microsomes of various animals, providing insight into its biological transformation and potential toxic effects (Ohta et al., 2015).
  • Environmental and Health Impact Studies :

    • A study explored the serum polychlorinated biphenyls concentrations, including this compound, and their association with hearing impairment in adults, suggesting a potential health risk (Min et al., 2014).
    • The compound's presence in a technical chlorobiphenyl formulation and its historical production estimates, along with associated by-product impurities, have been detailed, contributing to the understanding of its environmental load (Falandysz, 2007).
  • Analytical Methods and Detection :

    • Metal-organic frameworks were evaluated for their adsorption performance to this compound, suggesting a new method for detecting PCBs in fish samples (Lin et al., 2015).
    • The retention indexes for temperature-programmed gas chromatography of PCBs, including this compound, were defined, which is essential for analytical chemistry applications (Chu & Hong, 2004).

Safety and Hazards

2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is classified as hazardous. It has hazard statements H373 and H410, indicating that it may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

2,2’,3,4,4’,5,5’-Heptachlorobiphenyl, also known as PCB 180, is a persistent and accumulating polychlorinated biphenyl abundantly present in food and the environment . It primarily targets the liver, spleen, CNS, and blood . It also influences the activity of microsomal and cytosolic enzymes .

Biochemical Pathways

PCB 180 is metabolized via dechlorination, hydroxylation, and ring-opening pathways . It also affects the porphyrin pathway in the liver .

Pharmacokinetics

The toxicokinetics and biotransformation of PCB 180 have been studied in female rats following oral treatment with 7 mg/kg every other day for 3 months . One day after cessation of treatment, the concentration of the compound in liver, spleen, CNS, and blood was 100–500 times and in the trachea, it was only 5 times less than in the adipose tissue . The daily excretion with the feces and urine amounted to 35 and 1.5 μg, respectively . In both excreta, heptachlorobiphenylol was identified as a metabolite . The biotransformation rate was estimated to be about 5% .

Result of Action

Investigations of the liver revealed increases in the relative liver weight, total cytochrome P-450 content, O-deethylation of 7-ethoxycoumarin, and in the activity of glutathione S-transferases . Only at the end of a post-dosing period of 12 months did the hepatic uroporphyrinogen decarboxylase show diminished activity . Only one of these animals with diminished enzyme activity showed drastically elevated porphyrins .

Action Environment

PCB 180 is difficult to be directly utilized by microorganisms due to its hydrophobicity and obstinacy . Methanol as a co-metabolic carbon source significantly stimulated the degradation performance of microbial consortium qy2 for pcb 180 . The addition of methanol effectively promoted the tolerance of consortium QY2 to resist unfavorable environmental stress .

Biochemical Analysis

Biochemical Properties

The toxicokinetics and biotransformation of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl have been studied in female rats . It influences the activity of microsomal and cytosolic enzymes and impacts the porphyrin pathway in the liver . The compound interacts with enzymes such as cytochrome P-450 and glutathione S-transferases .

Cellular Effects

2,2’,3,4,4’,5,5’-Heptachlorobiphenyl affects various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl at the molecular level includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl change over time in laboratory settings . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl vary with different dosages in animal models . High doses can lead to toxic or adverse effects .

Metabolic Pathways

2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is involved in metabolic pathways, interacting with enzymes or cofactors . It can affect metabolic flux or metabolite levels .

Transport and Distribution

2,2’,3,4,4’,5,5’-Heptachlorobiphenyl is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,4,5-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-6-3-8(15)7(14)1-4(6)5-2-9(16)11(18)12(19)10(5)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHQEUPUMONIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6038299
Record name 2,2',3,4,4',5,5'-Heptachlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35065-29-3
Record name PCB 180
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Record name PCB 180
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Record name 2,2',3,4,4',5,5'-Heptachlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',5,5'-heptachlorobiphenyl
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Record name 2,2',3,4,4',5,5'-HEPTACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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